1-(4-Ethoxyphenyl)but-3-en-1-ol

Description

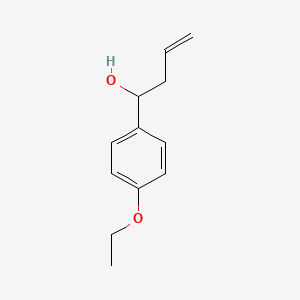

1-(4-Ethoxyphenyl)but-3-en-1-ol is a secondary alcohol featuring a but-3-en-1-ol backbone substituted with a 4-ethoxyphenyl group. The ethoxy group (-OCH₂CH₃) at the para position distinguishes it from other compounds in this class, such as methoxy or chloro derivatives.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-5-12(13)10-6-8-11(9-7-10)14-4-2/h3,6-9,12-13H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWJPXGNOHPSNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)but-3-en-1-ol can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)but-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the butenol chain can be reduced to form a saturated alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed:

Oxidation: Formation of 1-(4-Ethoxyphenyl)but-3-en-1-one.

Reduction: Formation of 1-(4-Ethoxyphenyl)butan-1-ol.

Substitution: Formation of various substituted phenylbutenols depending on the substituent introduced.

Scientific Research Applications

1-(4-Ethoxyphenyl)but-3-en-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enhance melanogenesis by increasing the expression of tyrosinase, a key enzyme in melanin synthesis . This effect is mediated through the activation of upstream stimulating factor-1 (USF1), which regulates tyrosinase expression at the transcriptional level .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Phenylbutenol Derivatives

Substituent Effects on Physicochemical Properties

- Ethoxy vs. Methoxy : The ethoxy group increases molecular weight and lipophilicity (predicted XLogP3 ~2.5 vs. 2.1 for methoxy), which may enhance membrane permeability but reduce solubility .

- Dimethoxy Substitution : Dimethoxy derivatives (e.g., 3',4'-dimethoxy) exhibit lower XLogP3 (~1.9) due to polar oxygen atoms, which may favor aqueous solubility and receptor binding in biological systems .

Biological Activity

1-(4-Ethoxyphenyl)but-3-en-1-ol is an organic compound that has attracted attention for its potential biological activities. This compound is a derivative of phenylbutenoids, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈O₂, and its structure features an ethoxy group attached to a phenyl ring and a butenol moiety. This unique structure may contribute to its biological activity.

The biological activity of this compound primarily involves interactions with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, influencing physiological processes such as:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases.

- Receptor Modulation : Interaction with receptors can modulate signaling pathways crucial for drug development.

Anticancer Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:

- Case Study 1: Breast Cancer Cells (MCF-7)

A study evaluated the cytotoxic effects on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.

Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound:

- Case Study 2: Oxidative Stress Model

An investigation assessed its effects in a model of oxidative stress-induced neuronal damage. Treatment with the compound significantly reduced neuronal apoptosis and markers of oxidative stress.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| This compound | Ethoxy group on phenyl; butenol moiety | Anticancer, neuroprotective |

| 4-Methyl-N-cyclopentylaniline | Cyclopentyl group only | Limited biological activity reported |

| 4-Methyl-N-(2-methylcyclopentyl)aniline | Methyl group on benzene; cyclopentyl group | Potential anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.